
Chlorhydrate de 3-O-méthyldopa
Vue d'ensemble
Description
3-O-Methyldopa hydrochloride, also known as 3-methoxytyrosine hydrochloride, is a significant metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA). It is formed through the methylation of L-DOPA by the enzyme catechol-O-methyltransferase. This compound is particularly important in the context of Parkinson’s disease treatment, as it is a byproduct of L-DOPA metabolism .
Applications De Recherche Scientifique
Pharmacological Role in Parkinson's Disease
3-O-Methyldopa is produced via the methylation of L-DOPA through the enzyme catechol-O-methyltransferase (COMT). Its accumulation in patients undergoing chronic L-DOPA therapy has been associated with various effects on treatment efficacy and side effects:
- Inhibition of L-DOPA Metabolism : Research indicates that 3-OMD can inhibit the uptake and utilization of L-DOPA in the striatum, leading to lower levels of dopamine and other metabolites in the brain. This effect is dose-dependent and suggests that high plasma levels of 3-OMD may correlate with poor responses to L-DOPA therapy .
- Impact on Dyskinesia : Elevated levels of 3-OMD have been linked to increased dyskinesia in patients treated with L-DOPA, indicating a potential adverse effect on motor function .
Therapeutic Applications
While 3-OMD itself is not used as a primary therapeutic agent, understanding its role provides insights into managing Parkinson's disease:
- Marker for AADC Deficiency : The serum levels of 3-OMD are elevated in patients with aromatic L-amino acid decarboxylase (AADC) deficiency, making it a useful biomarker for screening this condition .
- Combination Therapy Considerations : In studies involving COMT inhibitors like entacapone and tolcapone, reducing 3-OMD levels has been shown to prolong the availability of L-DOPA, thus enhancing its therapeutic effects while potentially mitigating side effects .
Neuroprotective Effects
Recent studies suggest that while 3-OMD may inhibit some neuroprotective effects of L-DOPA, it also plays a complex role in neuronal health:
- Cell Viability Studies : In vitro studies have indicated that treatment with 3-OMD can inhibit the neuroprotective effects of L-DOPA on dopaminergic neurons when co-cultured with astrocytes. This finding highlights the need for further research into the neuroprotective mechanisms involved .
Clinical Implications and Case Studies
Several studies have documented the clinical implications of 3-OMD in patient populations:
Mécanisme D'action
Target of Action
3-O-Methyldopa, a major metabolite of L-DOPA, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from adrenergic neurons and are involved in a variety of physiological processes, including the regulation of blood pressure .
Biochemical Pathways
3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT) . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) . Furthermore, gut bacteria have been found to synthesize dopamine by O-demethylation of 3-O-Methyldopa .
Pharmacokinetics
The pharmacokinetics of 3-O-Methyldopa involve its extensive metabolism in the liver to form various metabolites, including alpha (α)-methyldopa mono-O-sulfate . Its half-life is approximately 15 hours, which is longer than L-DOPA’s half-life of about one hour . This means that it accumulates in the plasma and the brain of chronic L-DOPA therapy patients .
Action Environment
The action of 3-O-Methyldopa can be influenced by various environmental factors. For instance, due to the instability of catecholamines (L-DOPA, dopamine, and 3-O-Methyldopa) and carbidopa, antioxidation and environment temperature control are used to enhance stability . Furthermore, the presence of gut bacteria can influence the action of 3-O-Methyldopa, as they can synthesize dopamine by O-demethylation of 3-O-Methyldopa .
Analyse Biochimique
Biochemical Properties
3-O-Methyldopa hydrochloride interacts with several enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is catechol-O-methyltransferase, which is responsible for its formation from L-DOPA . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .
Cellular Effects
3-O-Methyldopa hydrochloride has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit dopamine transporter and uptake in rat brain striatal membranes and PC12 cells .
Molecular Mechanism
The molecular mechanism of action of 3-O-Methyldopa hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-O-Methyldopa hydrochloride can change. It has been observed that a single administration of 1 μmole of 3-O-Methyldopa hydrochloride decreased the dopamine turnover rate (DOPAC/DA) by 40.0% in the rat striatum .
Dosage Effects in Animal Models
The effects of 3-O-Methyldopa hydrochloride vary with different dosages in animal models . For instance, the intracerebroventricular (icv) injection of 1 μmol of 3-O-Methyldopa hydrochloride impaired locomotor activities in rats .
Metabolic Pathways
3-O-Methyldopa hydrochloride is involved in several metabolic pathways. It is a major metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA) and is formed by catechol-O-methyltransferase (COMT) . One of the L-DOPA’s metabolic pathways is the decarboxylation and the other is the O-methylation .
Transport and Distribution
3-O-Methyldopa hydrochloride is transported and distributed within cells and tissues. It competes with L-DOPA for the blood–brain barrier transporter system .
Subcellular Localization
It is known to accumulate in the plasma and the brain of chronic L-DOPA therapy patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyldopa hydrochloride typically involves the methylation of L-DOPA. The enzyme catechol-O-methyltransferase catalyzes this reaction, with S-adenosyl methionine acting as the methyl donor . The reaction conditions generally require a controlled environment to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of 3-O-Methyldopa hydrochloride follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified through various chromatographic techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Methyldopa hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Although less common, reduction reactions can convert the compound into its corresponding amine.
Substitution: Various substitution reactions can occur, particularly involving the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Comparaison Avec Des Composés Similaires
L-DOPA (L-3,4-dihydroxyphenylalanine): The precursor to 3-O-Methyldopa hydrochloride and a primary treatment for Parkinson’s disease.
Dopamine: The active metabolite of L-DOPA, crucial for neurotransmission.
3,4-Dihydroxyphenylacetic acid: Another metabolite of L-DOPA, involved in dopamine metabolism.
Uniqueness: 3-O-Methyldopa hydrochloride is unique due to its longer half-life compared to L-DOPA, leading to its accumulation in the plasma and brain of patients undergoing chronic L-DOPA therapy . This accumulation can have both therapeutic and adverse effects, making it a critical compound for monitoring and research in Parkinson’s disease treatment .
Activité Biologique
3-O-Methyldopa hydrochloride (3-OMD) is a significant metabolite of L-DOPA, primarily involved in the treatment of Parkinson's disease. Its biological activities are crucial for understanding its pharmacological effects, particularly in relation to L-DOPA therapy. This article explores the biological activity of 3-OMD, focusing on its pharmacokinetics, effects on neurotransmission, and implications in Parkinson's disease management.
Overview of 3-O-Methyldopa
3-O-Methyldopa is produced via the methylation of L-DOPA by catechol-O-methyltransferase (COMT), utilizing S-adenosyl methionine as a cofactor. It has a longer half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in plasma and cerebrospinal fluid, particularly in patients undergoing chronic L-DOPA therapy .
Pharmacokinetics
The pharmacokinetics of 3-OMD reveal critical insights into its behavior in the body:
Parameter | Value |
---|---|
Half-life | ~15 hours |
Peak plasma concentration (Cmax) | Higher in patients with motor complications |
Area Under Curve (AUC) | Significantly increased in patients with motor complications |
Studies indicate that the pharmacokinetic profile of 3-OMD can be influenced by co-administration with other medications like ropinirole, which may alter its elimination and absorption rates .
Inhibition of Dopamine Transport
Research indicates that 3-OMD competitively inhibits L-DOPA transport across the blood-brain barrier. This inhibition can lead to decreased dopamine levels in the brain, contributing to motor dysfunction and dyskinesia observed in patients treated with L-DOPA . Specifically, it has been shown to impair locomotor activities and decrease dopamine turnover rates significantly .
Neurotoxicity and Oxidative Stress
3-OMD has been implicated in neurotoxic effects, particularly through mechanisms involving oxidative stress. In vitro studies demonstrate that exposure to 3-OMD can lead to decreased viability of dopaminergic neurons and increased cytotoxicity, which may exacerbate the progression of Parkinson's disease .
Effects on Dopaminergic Neurons
The presence of 3-OMD has been shown to inhibit dopamine release from striatal slices and affect neuronal health negatively. In experiments with primary mesencephalic neurons, treatment with 3-OMD resulted in a significant reduction in neuron viability, highlighting its detrimental impact on dopaminergic systems .
Case Studies
Several studies have explored the clinical implications of elevated 3-OMD levels:
- Motor Complications : A study indicated that patients with advanced Parkinson's disease exhibited higher plasma levels of 3-OMD, correlating with increased motor complications such as dyskinesia .
- Neuroprotective Strategies : Research suggests that antioxidants like vitamin E may mitigate some neurotoxic effects induced by 3-OMD, potentially offering a therapeutic avenue for managing side effects associated with long-term L-DOPA therapy .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNETXNZYVGKTSS-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63302-24-9 | |
Record name | 3-O-Methyldopa hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-METHYLDOPA HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGS0IR3929 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.